Otophylloside F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

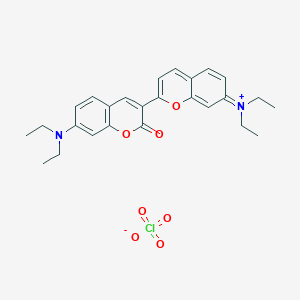

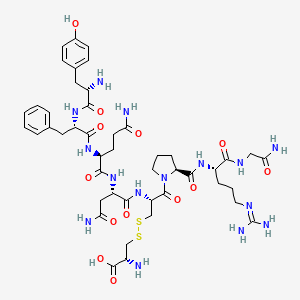

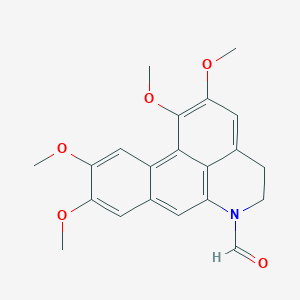

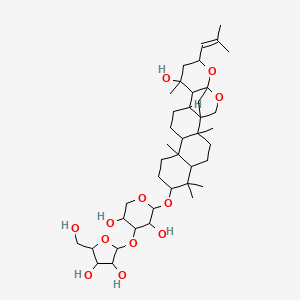

Otophylloside F is a steroid compound isolated from Cynanchum otophyllum . Studies indicate that Otophylloside F protects against Aβ toxicity to exhibit anti-aging effects, and potentially contributes to Alzheimer’s disease (AD) treatment .

Synthesis Analysis

C21 steroidal glycosides, including Otophylloside F, are isolated from the roots of Cynanchum otophyllum . The structures of these glycosides are identified by spectroscopic analysis, chemical methods, and comparison with reported spectroscopic data .Molecular Structure Analysis

The molecular structure of Otophylloside F is analyzed using X-ray crystallography and spectrometric data (UV, IR, 1H- and 13C-NMR, MS) and chemical reaction .Chemical Reactions Analysis

Otophylloside F has been found to have neuroprotective effects. It may attenuate PTZ-induced morphology changes, cell death, LDH efflux in embryonic neuronal cells of C57BL/6J mice, and convulsive behavior in zebrafish .Physical And Chemical Properties Analysis

The molecular formula of Otophylloside F is C49H78O16 . It appears as a white to off-white solid . The molecular weight is 923.13 .科学研究应用

亚标题 Otophylloside 化合物的神经保护作用

Otophylloside N(与 Otophylloside F 相关的化合物)显示出在保护神经损伤方面取得了有希望的结果。研究表明其在治疗癫痫等疾病方面具有潜力。发现 Otophylloside N 能够减轻 Pentylenetetrazol(用于诱导研究模型中癫痫的化合物)引起的神经细胞损伤。该研究表明 Otophylloside N 可以减轻 PTZ 引起的神经细胞死亡和形态学变化,展示了其在包括小鼠和斑马鱼在内的体外和体内模型中的保护作用。它还暗示了 Otophylloside N 可能被开发为一种新型抗癫痫药物,因为其具有神经保护性质 (Sheng et al., 2016)。

抗衰老和神经退行性疾病潜力

亚标题 Otophylloside 化合物在衰老和神经退行性疾病中的潜力

Otophylloside B,另一种与 Otophylloside F 密切相关的化合物,已被研究其在阿尔茨海默病(AD)模型中的潜在益处。发现 Otophylloside B 能够延长寿命,提高抗压力能力,并延缓秀丽隐杆线虫 AD 模型中的年龄相关运动衰退。该化合物表现出对 Aβ 毒性的保护性质,Aβ 沉积在 mRNA 水平上减少,这是 AD 发病机制中的一个重要因素。该研究强调了 Otophylloside B 在预防 AD 中的潜力,并建议需要更有效的抗 AD 药物 (Yang et al., 2017)。

抗癫痫活性

亚标题 Otophylloside F 在抑制癫痫中的作用

与 Otophylloside F 直接相关的研究表明其能够抑制斑马鱼模型中由 Pentylenetetrazole 引起的类癫痫样运动活动。该研究强调了孕烯骨架与化合物结构中的 C-12 酯基团和 C-3 糖链对其抑制癫痫活性的重要性。这一发现为 Otophylloside F 在开发治疗以癫痫为特征的疾病的可能性打开了可能 (Li et al., 2015)。

作用机制

Otophylloside F decreases Aβ deposition by decreasing the expression of Aβ at the mRNA level . It increases the activity of heat shock transcription factor (HSF) by upregulating the expression of hsf-1 and its target genes, hsp-12.6, hsp-16.2, and hsp-70 . It also increases the expression of sod-3 by partially activating DAF-16 .

安全和危害

属性

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O16/c1-24(2)25(3)18-37(51)62-36-23-35-44(8)14-13-31(19-30(44)12-15-47(35,54)48(55)17-16-46(53,29(7)49)45(36,48)9)61-38-20-32(50)42(27(5)59-38)63-40-22-34(57-11)43(28(6)60-40)64-39-21-33(56-10)41(52)26(4)58-39/h12,18,24,26-28,31-36,38-43,50,52-55H,13-17,19-23H2,1-11H3/b25-18+/t26-,27-,28-,31+,32+,33-,34+,35-,36-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXHIIZZAYEGCQ-LQUFWMPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Otophylloside F | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B1495937.png)

![(4S,4Ar,8aS)-4-[[(1'R,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B1495938.png)

![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)

![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][tris(4-fluorophenyl)phosphine-kappaP]ruthenium(II)](/img/structure/B1496000.png)